Enocyanin

Description

Properties

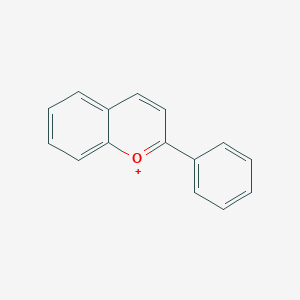

IUPAC Name |

2-phenylchromenylium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKFECICNXDNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864302 | |

| Record name | 2-Phenyl-1-benzopyran-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-53-7, 11029-12-2 | |

| Record name | Flavylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthocyanins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthocyanins, grape | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthocyanins, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enocyanin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enocyanin, a natural colorant derived from grape skins (Vitis vinifera), is a complex mixture of anthocyanins, with malvidin-3-glucoside being a primary constituent.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of enocyanin. It details the methodologies for its extraction, purification, and analytical characterization. Furthermore, this document elucidates the antioxidant and anti-inflammatory properties of enocyanin, with a particular focus on its interaction with cellular signaling pathways, including the Nrf2 and NF-κB pathways. All quantitative data are presented in structured tables for clarity, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

Enocyanin is not a single molecule but rather a complex mixture of anthocyanins. Anthocyanins are water-soluble pigments belonging to the flavonoid class of compounds.[1] The fundamental structure of an anthocyanin is the flavylium cation (2-phenylchromenylium), which consists of a C6-C3-C6 skeleton. The specific anthocyanins present in enocyanin are primarily 3-O-monoglucosides of aglycones such as cyanidin, peonidin, malvidin, and petunidin, which may also be acylated with acids like acetic, coumaric, or caffeic acid.[2]

The color and stability of enocyanin are highly dependent on pH, temperature, and light. In acidic conditions, anthocyanins exist predominantly in the red flavylium cation form, which is their most stable state.[2] As the pH increases, they undergo structural transformations, leading to colorless or bluish forms that are less stable.[1]

Table 1: Physicochemical Properties of Enocyanin

| Property | Description | References |

| Appearance | Red to dark purple liquid, block, or powder | [3] |

| Solubility | Soluble in water, ethanol, and propylene glycol; insoluble in oil | [3] |

| Color vs. pH | Red in acidic conditions, transitioning to bluish and purple in neutral to alkaline conditions | [1] |

| Stability | Greatest stability in acidic conditions; sensitive to heat, light, oxygen, and ascorbic acid | [2] |

Extraction and Purification

The extraction of enocyanin from grape pomace, a byproduct of the wine industry, is a critical first step in its utilization.[2] Various methods have been developed to efficiently extract and purify these anthocyanins.

Experimental Protocol: Extraction of Enocyanin from Grape Skins

This protocol describes a common method for extracting enocyanin using an acidified solvent.

Materials:

-

Grape skins (dried and ground)

-

Solvent: 70% methanol in water, acidified to pH 0.7 with hydrochloric acid

-

Magnetic stirrer and hot plate

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Centrifuge

Procedure:

-

A small amount of ground grape skins is treated with the acidified methanol-water solution at a solid-to-liquid ratio of 0.03 g/mL.[4]

-

The mixture is stirred at 45°C for 24 hours.[4]

-

The solid material is separated from the liquid extract by filtration.[4]

-

The solid residue is then re-extracted with the same volume of fresh solvent under the same conditions for 1 hour to maximize yield.[4]

-

The extracts are combined and centrifuged at 1165 x g for 10 minutes to remove any remaining solid particles.[4]

-

The supernatant, containing the enocyanin extract, is collected and stored at 4°C in the dark.[4]

Experimental Protocol: Purification by Solid-Phase Extraction (SPE)

SPE is a widely used technique for purifying anthocyanins from crude extracts.[5] This method leverages the specific chemical properties of anthocyanins for separation.

Materials:

-

Crude enocyanin extract

-

Cation-exchange SPE cartridge

-

Low pH buffer (e.g., acidified water)

-

Elution solvent (e.g., acidified ethanol)

Procedure:

-

Condition the cation-exchange SPE cartridge by passing the low pH buffer through it.

-

Load the crude enocyanin extract onto the cartridge. At a low pH, anthocyanins carry a positive charge and will bind to the cation-exchange resin.[5]

-

Wash the cartridge with the low pH buffer to remove neutral and anionic impurities such as other phenolic compounds, sugars, and organic acids.[5]

-

Elute the purified anthocyanins from the cartridge using the acidified ethanol elution solvent. The ethanol disrupts the hydrophobic interactions, and the acid helps maintain the stability of the eluted anthocyanins.

-

The collected eluate contains the purified enocyanin.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the gold standard for the qualitative and quantitative analysis of the anthocyanin profile in enocyanin.

Experimental Protocol: HPLC Analysis of Enocyanin

This protocol outlines a typical HPLC method for separating and identifying individual anthocyanins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a diode array detector (DAD) is used.

-

Column: A Synergi C12 Max-RP column (250 mm x 4.6 mm i.d., 4 µm particle size) is suitable for separation.[6]

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Gradient Program:

-

0 min: 6% B

-

20 min: 20% B

-

35 min: 40% B

-

40 min: 60% B

-

45 min: 90% B

-

47-55 min: 6% B[6]

-

-

Flow Rate: 0.5 mL/min.[6]

-

Detection Wavelength: 520 nm.[6]

-

Sample Preparation: Extracts are filtered through a 0.45 µm syringe filter before injection.[6]

Biological Activities: Antioxidant and Anti-inflammatory Properties

Enocyanin exhibits significant antioxidant and anti-inflammatory activities, which are attributed to its high content of polyphenolic compounds, particularly anthocyanins.

Antioxidant Activity

The antioxidant capacity of enocyanin is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Enocyanin Extracts

| Assay | Method Summary | Typical Results | References |

| DPPH Radical Scavenging | Measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Dose-dependent increase in scavenging activity. | [7] |

| ABTS Radical Scavenging | Measures the ability of the extract to scavenge the pre-formed ABTS radical cation, leading to a decolorization of the solution. | Higher TEAC (Trolox Equivalent Antioxidant Capacity) values compared to DPPH assay for some extracts. | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Enocyanin extract (dissolved in a suitable solvent like methanol)

-

DPPH solution (typically 0.1 mM in methanol)

-

Spectrophotometer

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Prepare a working solution of DPPH in methanol.[7]

-

Prepare a series of dilutions of the enocyanin extract and the positive control.[7]

-

In a test tube or microplate well, mix a defined volume of the DPPH solution with a specific volume of the sample or control solution.[8] A blank containing only the solvent and DPPH solution is also prepared.[8]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[8]

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[8]

-

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

-

Enocyanin extract

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Methanol or ethanol

-

Spectrophotometer

-

Positive control (e.g., Trolox)

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.[3]

-

Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.700 at 734 nm.[3]

-

Add a small volume (e.g., 5 µL) of the enocyanin extract or positive control to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[3]

-

After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[3]

-

Calculate the percentage of inhibition of absorbance using a similar formula as for the DPPH assay.

Anti-inflammatory Activity and Signaling Pathways

Anthocyanins, the active components of enocyanin, have been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways. These include the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[9] Oxidative stress or the presence of electrophilic compounds, such as certain polyphenols, can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10]

Caption: Nrf2 Signaling Pathway Activation by Enocyanin.

The NF-κB transcription factor plays a central role in inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes like cyclooxygenase-2 (COX-2).[11][12] Anthocyanins have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[11]

Caption: Inhibition of NF-κB Signaling by Enocyanin.

Stability of Enocyanin

The stability of enocyanin is a critical factor for its application in food, pharmaceuticals, and cosmetics. The primary factors affecting its stability are pH, temperature, and light.

Table 3: Factors Affecting Enocyanin Stability

| Factor | Effect on Stability | References |

| pH | Most stable at acidic pH (e.g., pH 2-4). Degradation increases as pH becomes neutral or alkaline. | [2] |

| Temperature | Higher temperatures accelerate degradation. | [2] |

| Light | Exposure to light, especially UV light, causes degradation. | [2] |

| Oxygen | The presence of oxygen can lead to oxidative degradation. | [2] |

| Ascorbic Acid | Can accelerate the degradation of anthocyanins. | [2] |

Experimental Protocol: Thermal and Light Stability Assessment

This protocol describes a method to evaluate the stability of enocyanin under different temperature and light conditions.

Materials:

-

Purified enocyanin solution in a buffer of a specific pH (e.g., pH 3.5)

-

Water baths or incubators set to different temperatures (e.g., 40°C, 60°C, 80°C)

-

Light exposure chamber (e.g., with UV and daylight lamps)

-

Dark storage area (control)

-

Spectrophotometer

Procedure for Thermal Stability:

-

Aliquots of the enocyanin solution are placed in sealed, light-protected containers.

-

The containers are incubated at different constant temperatures.[13]

-

Samples are withdrawn at regular time intervals.[13]

-

The absorbance of the samples is measured at the wavelength of maximum absorption (λmax) for the anthocyanin to monitor color degradation.

-

The degradation kinetics can be modeled, and the half-life (t1/2) of the anthocyanins at each temperature can be calculated.[13]

Procedure for Light Stability:

-

Aliquots of the enocyanin solution are placed in transparent containers.

-

One set of samples is exposed to a specific light source (e.g., UV or daylight) for a defined period.[13]

-

A control set is stored in the dark under the same temperature conditions.

-

Samples are analyzed spectrophotometrically at regular intervals to determine the extent of photodegradation.

-

The half-life under different light conditions can be determined.[13]

Conclusion

Enocyanin, a natural extract from grape skins, is a valuable source of anthocyanins with significant antioxidant and anti-inflammatory properties. This technical guide has provided a comprehensive overview of its chemical nature, methods for its extraction and analysis, and its mechanisms of biological action. The detailed experimental protocols and summary tables offer a practical resource for researchers and professionals in the fields of food science, nutrition, and drug development. The elucidation of its interaction with key signaling pathways, such as Nrf2 and NF-κB, highlights its potential for use in the development of functional foods and therapeutic agents. Further research should continue to explore the full spectrum of its biological effects and optimize its stability for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]

- 6. agriculturejournals.cz [agriculturejournals.cz]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. mdpi.com [mdpi.com]

- 10. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UV-Vis Spectroscopic Analysis of Enocyanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative and qualitative analysis of enocyanin using UV-Visible (UV-Vis) spectroscopy. Enocyanin, a natural colorant extracted from grape skins, is rich in anthocyanins, the primary compounds responsible for its characteristic red, purple, and blue colors. The stability and color of these anthocyanins are highly dependent on pH, a property that is foundational to their spectroscopic analysis.

The most common method for quantifying total monomeric anthocyanins is the pH differential method, which relies on the structural transformation of the anthocyanin molecule in response to a change in pH. At a low pH of 1.0, anthocyanins exist predominantly in their colored oxonium or flavylium form, while at a pH of 4.5, they are largely in a colorless hemiketal form.[1][2] This reversible structural change allows for the differentiation and quantification of monomeric anthocyanins from polymerized degradation products.

Core Principles of UV-Vis Analysis for Anthocyanins

Anthocyanin compounds exhibit characteristic absorption patterns in the UV-Vis spectrum. They typically show two major absorption peaks: one in the UV region between 260-280 nm and another in the visible region from 490-550 nm.[3] The peak in the visible range is responsible for the color of the pigment. The precise wavelength of maximum absorbance (λvis-max) and the molar absorptivity (ε) are dependent on the specific structure of the anthocyanin, including the aglycone, glycosylation patterns, and acylation.[4][5]

The pH differential method leverages the pH-dependent equilibrium of anthocyanins. By measuring the absorbance at the λvis-max at both pH 1.0 and pH 4.5, the concentration of monomeric anthocyanins can be calculated. A second measurement at 700 nm is used to correct for any haze or turbidity in the sample.[2][6]

Detailed Experimental Protocol: pH Differential Method

This protocol outlines the standardized procedure for determining the total monomeric anthocyanin content in an enocyanin sample, expressed as a cyanidin-3-glucoside equivalent, a common reference standard.

Required Materials and Equipment

-

Spectrophotometer: A UV-Vis spectrophotometer with a linear range up to 1.2 absorbance units.[1]

-

pH Meter: Calibrated with standard buffers.

-

Analytical Balance & Volumetric Glassware

-

Reagents:

-

Potassium chloride (KCl)

-

Sodium acetate (CH₃CO₂Na·3H₂O)

-

Hydrochloric acid (HCl)

-

Distilled or deionized water

-

Enocyanin sample

-

Preparation of Buffers

-

pH 1.0 Buffer (0.025 M Potassium Chloride):

-

pH 4.5 Buffer (0.4 M Sodium Acetate):

Sample Preparation and Dilution

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[1]

-

Prepare an initial dilution of the enocyanin extract. The goal is to achieve an absorbance at the λvis-max that falls within the linear range of the instrument (typically < 1.2 AU) when diluted with the pH 1.0 buffer.[1] This determines the Dilution Factor (DF).

-

Prepare two identical dilutions of the enocyanin sample:

-

Aliquot 1: Dilute with the pH 1.0 KCl buffer.

-

Aliquot 2: Dilute with the pH 4.5 sodium acetate buffer.

-

Spectrophotometric Measurement

-

Set the spectrophotometer to read absorbance at the λvis-max for the specific type of anthocyanin being measured (e.g., 520 nm for many grape-derived anthocyanins) and at 700 nm for haze correction.[2][7]

-

Use distilled water as a blank to zero the instrument.[2]

-

Measure the absorbance of both diluted aliquots (pH 1.0 and pH 4.5) at both wavelengths (λvis-max and 700 nm). Measurements should be taken within 20-50 minutes of preparation.[2]

Calculation of Anthocyanin Concentration

-

Calculate the final absorbance (A) for the sample using the following formula:

-

A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5[1]

-

-

Calculate the concentration of monomeric anthocyanin pigment, expressed in mg/L of a standard equivalent (e.g., cyanidin-3-glucoside):

-

Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) [1]

-

Where:

-

A = Final absorbance difference (calculated in step 1).

-

MW = Molecular Weight of the reference anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside).

-

DF = Dilution Factor determined during sample preparation.

-

ε = Molar absorptivity of the reference anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside).

-

l = Pathlength of the cuvette (typically 1 cm).

-

1000 = Factor to convert g to mg.

-

-

Experimental Workflow Diagram

Caption: Workflow for the pH differential method of anthocyanin quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common anthocyanins found in enocyanin and other natural sources. These values are crucial for accurate calculations and interpretation of spectroscopic data.

Table 1: Spectral Characteristics of Major Anthocyanins

This table presents the typical wavelength of maximum absorbance (λvis-max) for several common anthocyanins under acidic conditions, which is essential for setting the correct spectrophotometer wavelength.

| Anthocyanin/Aglycone | Common Source(s) | Typical λvis-max (nm) in Acidic Solution |

| Cyanidin | Red Cabbage, Berries | ~520 - 535[4][6] |

| Malvidin | Grapes (Enocyanin) | ~520 - 530[8] |

| Peonidin | Grapes, Cherries | ~520[8] |

| Pelargonidin | Ficus Padana Fruit | ~526[3] |

| Petunidin | Grapes, Blueberries | ~525[8] |

Table 2: Molar Absorptivity (ε) of Reference Anthocyanins

Molar absorptivity is a constant unique to a substance at a specific wavelength and is required for the Beer-Lambert law calculation. Values can vary based on the solvent and specific chemical structure (e.g., acylation).[4]

| Anthocyanin Compound | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Solvent/Conditions |

| Cyanidin-3-glucoside | 26,900 | pH 1.0 Buffer |

| Cyanidin-3-glucoside | ~16,000 - 30,000 | Acidified Methanol[4] |

| Cyanidin | 34,700 | Not Specified[9] |

| Various Cyanidin Derivatives | ~13,000 - 26,000 | pH 1.0 Buffer[4] |

Note: The precise ε and λvis-max can be influenced by factors such as glycosylation, acylation, and the solvent system used.[4][5] For highest accuracy, a standard of the predominant anthocyanin in the sample should be used.

Signaling Pathways and Logical Relationships

The primary logical relationship in the UV-Vis analysis of enocyanin is the pH-dependent structural equilibrium of its constituent anthocyanins. This relationship is the basis of the quantitative method described.

Caption: pH-dependent equilibrium of anthocyanin structural forms.

References

- 1. scribd.com [scribd.com]

- 2. mitrask.com [mitrask.com]

- 3. jocpr.com [jocpr.com]

- 4. Molar absorptivity (ε) and spectral characteristics of cyanidin-based anthocyanins from red cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. jurnal.umi.ac.id [jurnal.umi.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]

- 9. researchgate.net [researchgate.net]

Enocyanin Solubility: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties of Grape-Derived Anthocyanins in Aqueous and Organic Solvents

Introduction

Enocyanin, a natural colorant and potent antioxidant extracted from grape skins (Vitis vinifera), is a complex mixture of anthocyanin pigments. Its utility in the pharmaceutical, nutraceutical, and food industries is intrinsically linked to its solubility, which dictates its bioavailability, formulation compatibility, and overall efficacy. This technical guide provides a comprehensive overview of the solubility of enocyanin, focusing on its primary anthocyanin constituents, in a range of aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the physicochemical properties of these bioactive compounds.

Enocyanin's vibrant color and health-promoting properties are attributed to a profile of several key anthocyanins, primarily the 3-O-glucosides of cyanidin, delphinidin, malvidin, peonidin, and petunidin.[1][2][3] Malvidin-3-O-glucoside is often the most abundant of these.[1][2] The solubility of enocyanin is therefore a reflection of the collective solubility of these individual anthocyanins and is significantly influenced by factors such as pH, temperature, and the presence of other chemical entities.

Core Principles of Enocyanin Solubility

The solubility of enocyanins is governed by the inherent polarity of the anthocyanin molecules. The glycosylation of the anthocyanidin backbone enhances their solubility in polar solvents like water.[4] Conversely, the polyphenolic structure imparts a degree of hydrophobic character, allowing for solubility in various organic solvents.[5] Generally, enocyanin is soluble in water, ethanol, and propylene glycol, but insoluble in non-polar solvents like oil.[6][7]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for the major anthocyanin components of enocyanin in various solvents. It is important to note that a comprehensive dataset for all anthocyanins across a wide range of conditions is not extensively available in the current literature. The data presented here has been compiled from various scientific sources.

Table 1: Solubility of Key Enocyanin Anthocyanins in Aqueous and Organic Solvents

| Anthocyanin | Solvent | Solubility | Temperature (°C) | pH |

| Cyanidin-3-O-glucoside | Water | 0.6 g/L | Not Specified | Neutral |

| DMSO | ~5 mg/mL | Not Specified | Not Applicable | |

| DMF | ~0.1 mg/mL | Not Specified | Not Applicable | |

| PBS | ~1 mg/mL | Not Specified | 7.2 | |

| Delphinidin-3-O-glucoside | Water | Highly Soluble | Not Specified | Not Specified |

| DMSO | ~10 mg/mL | Not Specified | Not Applicable | |

| DMF | ~1.5 mg/mL | Not Specified | Not Applicable | |

| PBS | ~0.2 mg/mL | Not Specified | 7.2 | |

| Malvidin-3-O-glucoside | Methanol with 0.01% HCl | 1 g/L | Not Specified | Acidic |

| Peonidin-3-O-glucoside | Water | Highly Soluble | Not Specified | Not Specified |

| DMSO | Soluble | Not Specified | Not Applicable | |

| Petunidin-3-O-glucoside | Water | 0.56 g/L | Not Specified | Neutral |

| Ethanol | 0.5 mg/mL | Not Specified | Not Applicable | |

| DMSO | 30 mg/mL | Not Specified | Not Applicable | |

| DMF | 30 mg/mL | Not Specified | Not Applicable | |

| DMSO:PBS (1:6) | 0.14 mg/mL | Not Specified | 7.2 |

Note: "Highly Soluble" indicates that the source material describes the substance as such but does not provide a specific quantitative value. Data for malvidin-3-O-glucoside in a wider range of solvents and for peonidin-3-O-glucoside in organic solvents is limited in the available literature.

Factors Influencing Enocyanin Solubility

The solubility of enocyanin is not a static property but is dynamically influenced by several environmental and structural factors. Understanding these factors is critical for the effective application of enocyanin in various formulations.

Caption: Key factors influencing the solubility of enocyanin.

-

pH: The pH of the aqueous medium is a critical determinant of anthocyanin solubility and stability. In acidic conditions (pH < 3), anthocyanins exist predominantly as the colored flavylium cation, which is highly soluble in water.[8][9] As the pH increases, the formation of less soluble and colorless chalcone and carbinol pseudobase forms occurs.[9]

-

Temperature: Generally, an increase in temperature enhances the solubility of solids in liquids. However, for anthocyanins, elevated temperatures can also lead to degradation, which can negatively impact their effective concentration in a solution.[10]

-

Solvent System: The choice of solvent and the presence of co-solvents significantly impact solubility. Aqueous mixtures of polar organic solvents like ethanol and methanol are often more effective than water alone for extracting and dissolving enocyanin.[5] The addition of a small amount of acid to these solvents can further enhance solubility and stability.[10]

-

Anthocyanin Structure: The specific structure of the anthocyanin molecule plays a role. The number of hydroxyl and methoxyl groups, as well as the nature and extent of glycosylation and acylation, can influence polarity and, consequently, solubility.[4]

-

Co-pigmentation: The presence of other molecules, known as co-pigments (e.g., other flavonoids, phenolic acids), can enhance the solubility and color stability of anthocyanins through molecular stacking and complex formation.[11]

Experimental Protocol for Determining Enocyanin Solubility

The following protocol outlines a standardized approach for determining the solubility of enocyanin powder in various solvents, based on the widely used shake-flask method followed by spectrophotometric or chromatographic analysis.

Caption: Experimental workflow for determining enocyanin solubility.

1. Materials and Equipment:

-

Enocyanin extract (powder form)

-

Selected solvents (e.g., deionized water, ethanol, methanol, aqueous buffers of varying pH)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a DAD detector

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of enocyanin powder and transfer it to a sealed container (e.g., a screw-cap vial or flask).

-

Add a known volume of the desired solvent to the container. The amount of enocyanin should be sufficient to ensure that undissolved solids remain after equilibration.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in an incubator shaker set to a constant temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

After agitation, allow the suspension to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining suspended particles.

-

Dilute the filtered solution with the same solvent as necessary to bring the anthocyanin concentration within the linear range of the analytical instrument.

-

Quantify the total anthocyanin concentration in the diluted sample using either UV-Vis spectrophotometry (pH differential method) or HPLC.[12][13][14]

-

UV-Vis Spectrophotometry (pH Differential Method): This method is suitable for determining the total monomeric anthocyanin content. It involves measuring the absorbance of the sample at two different pH values (typically pH 1.0 and 4.5) at the wavelength of maximum absorbance (around 520 nm) and at 700 nm to correct for haze.

-

HPLC: This method allows for the separation and quantification of individual anthocyanins. A C18 column is typically used with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol. Detection is performed at approximately 520 nm.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

3. Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample containing only the solvent.

-

Ensure that the temperature and agitation speed are kept constant throughout the equilibration process.

Conclusion

The solubility of enocyanin is a multifaceted property that is crucial for its application in various scientific and industrial fields. This technical guide has provided a summary of the available quantitative solubility data for its primary anthocyanin components, detailed the key factors influencing solubility, and presented a robust experimental protocol for its determination. For researchers and drug development professionals, a thorough understanding of these principles is essential for optimizing the formulation, delivery, and efficacy of enocyanin-based products. Further research to generate more comprehensive quantitative solubility data across a wider range of solvents and conditions would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. oeno-one.eu [oeno-one.eu]

- 3. researchgate.net [researchgate.net]

- 4. service.unibas.it [service.unibas.it]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. Enocyanin | 11029-12-2 [chemicalbook.com]

- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Enocyanin: A Technical Guide to Its Natural Sources, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enocyanin, a natural colorant derived from grape skins, is a complex mixture of anthocyanins renowned for its vibrant red-to-purple hues and significant biological activities. This technical guide provides an in-depth exploration of enocyanin, covering its primary natural sources, the intricate biosynthetic pathway responsible for its formation, and its diverse physicochemical properties. Detailed experimental protocols for extraction, purification, and characterization are presented, alongside a comprehensive review of its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data in structured tables and elucidates the molecular mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for professionals in research and drug development.

Introduction

Enocyanin is a commercially important natural colorant and nutraceutical ingredient extracted predominantly from the skins of red and black grapes (Vitis vinifera)[1]. It belongs to the flavonoid class of polyphenols and is primarily composed of the 3-O-glucosides of cyanidin, peonidin, malvidin, petunidin, and their acylated derivatives[2][3]. Marketed as a food additive under the E number E163, its application extends from the food and beverage industry to cosmetics and dietary supplements[1][4]. Beyond its coloring properties, enocyanin has garnered significant scientific interest for its potent antioxidant capabilities and potential therapeutic applications in chronic diseases[5][6][7]. This guide aims to provide a detailed technical overview for researchers and developers interested in harnessing the properties of enocyanin.

Natural Sources and Composition

The primary and most commercially viable source of enocyanin is the pomace (skins, seeds, and stems) remaining after the vinification process, making it a valuable byproduct of the wine industry[2][3]. The concentration and specific composition of anthocyanins in grape skins vary significantly depending on the cultivar, viticultural practices, and environmental conditions[8][9].

Key Grape Cultivars for Enocyanin Production:

-

High Concentration Varieties: Italian cultivars such as 'Ancellotta', 'Colorino', 'Sangiovese', and 'Lambrusco' are particularly rich in anthocyanins and are often used for commercial production[1]. Other notable varieties include 'Catawba', 'Ruby Seedless', and 'Campbell Early'[10].

-

Teinturier Grapes: These varieties, such as 'Oeillade Bouschet' and 'Kurucvér', are unique in that they contain anthocyanins in both the skin and the flesh, yielding intensely colored extracts[11].

The chemical composition of enocyanin is a complex mixture, with malvidin-3-O-glucoside often being the most abundant compound[1][7]. The anthocyanin profile is a key determinant of the final color and stability of the extract.

Table 1: Total Anthocyanin Content in Skins of Various Grape Cultivars

| Grape Cultivar ('Vitis vinifera') | Total Anthocyanin Content (mg/100g Fresh Weight) | Predominant Anthocyanin | Reference |

| Catawba | 716.4 | Malvidin-3-glucoside | [10] |

| Ruby Seedless | 634.5 | Malvidin-3-glucoside | [10] |

| Campbell Early | 611.1 | Cyanidin-3-glucoside | [10] |

| Kotsifali | ~200-1200 (mg/kg) | Malvidin derivatives | [12] |

| Limnio | ~400-1000 (mg/kg) | Malvidin derivatives | [12] |

| Vapsa | 1914.0 (mg/kg) | Malvidin-3-O-glucoside | [7] |

| Liatiko | 85.7 (mg/kg) | Malvidin-3-O-glucoside | [7] |

| Vidal Black | 181.2 | Cyanidin-3-glucoside | [10] |

Note: Values can vary significantly based on ripeness, climate, and analytical methods.

Biosynthesis of Enocyanin (Anthocyanins)

Enocyanin, as a mixture of anthocyanins, is synthesized via the flavonoid branch of the phenylpropanoid pathway. This intricate metabolic process involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into complex flavonoid structures. The pathway is tightly regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the expression of the structural genes[1][8][13]. The final steps, which determine the specific type of anthocyanin produced, occur in the cytoplasm, after which the pigments are transported into the vacuole for storage.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroinflammation: The Role of Anthocyanins as Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijeab.com [ijeab.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Complexity of Modulating Anthocyanin Biosynthesis Pathway by Deficit Irrigation in Table Grapes [frontiersin.org]

- 9. oeno-one.eu [oeno-one.eu]

- 10. ctv-jve-journal.org [ctv-jve-journal.org]

- 11. Comparative Study on Grape Berry Anthocyanins of Various Teinturier Varieties [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Genetic and Environmental Impacts on the Biosynthesis of Anthocyanins in Grapes [jstage.jst.go.jp]

Enocyanin Stability Under Different pH Conditions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enocyanin, a natural colorant derived from grape skins (Vitis vinifera), is a complex mixture of anthocyanin pigments, primarily glucosides of malvidin, peonidin, petunidin, cyanidin, and delphinidin. The stability of these compounds is intrinsically linked to the pH of their environment, a critical factor influencing their color expression, degradation kinetics, and overall efficacy as both a colorant and a bioactive molecule. This technical guide provides a comprehensive overview of the behavior of enocyanin under varying pH conditions, offering quantitative data on its stability, detailed experimental protocols for analysis, and visual representations of the underlying chemical transformations and workflows. Understanding these pH-dependent characteristics is paramount for researchers and professionals in the food, pharmaceutical, and cosmetic industries to effectively harness the potential of enocyanin in product formulation and development.

The pH-Dependent Chemistry of Enocyanin

The color and stability of anthocyanins, the principal components of enocyanin, are dictated by a series of pH-dependent structural transformations. These transformations involve an equilibrium between several molecular species, each with distinct chromatic properties and stability profiles.[1][2]

-

Highly Acidic Conditions (pH < 3): In strongly acidic environments, anthocyanins predominantly exist as the red flavylium cation . This form is the most stable and intensely colored of the anthocyanin species.[1][3]

-

Weakly Acidic to Neutral Conditions (pH 3-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase . Concurrently, deprotonation can lead to the formation of the purple quinoidal base . A further structural rearrangement of the carbinol pseudobase results in the formation of the pale yellow or colorless chalcone .[1][2]

-

Alkaline Conditions (pH > 7): At higher pH values, the quinoidal base can be further deprotonated to form an anionic quinoidal base, which is typically blue but highly unstable. Under alkaline conditions, anthocyanins are prone to rapid degradation.[1][2]

The interplay between these different forms is a dynamic equilibrium, with the relative proportions of each species being highly sensitive to pH. This equilibrium directly impacts the observed color and the rate of degradation of enocyanin.

Quantitative Analysis of Enocyanin Stability

The stability of enocyanin at different pH values can be quantified by measuring parameters such as color retention, degradation rate constant (k), and half-life (t½). The following tables summarize key quantitative data on the stability of grape anthocyanins under various pH conditions.

| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Source(s) |

| 3.32 - 3.87 | 60 - 90 | 2.76 - 43.31 | Not specified | [4] |

| 3.5 | Not specified | 3.65 days (87.6 hours) | Not specified | [5] |

| 4.5 | Not specified | 301.30 days (7231.2 hours) (with Co(II) complexation) | Not specified | [5][6] |

| 5.5 | Not specified | 266.54 days (6396.96 hours) (with Co(II) complexation) | Not specified | [5][6] |

| 6.5 | Not specified | 10 days (240 hours) | Not specified | [5][6] |

Note: Data from different sources may have been obtained under varying experimental conditions (e.g., specific anthocyanin composition, presence of co-pigments), which can influence stability.

Experimental Protocols

Determination of Total Monomeric Anthocyanin Content (pH-Differential Method)

This method is based on the structural transformation of anthocyanins with a change in pH, measured by spectrophotometry.

4.1.1 Materials and Reagents

-

Enocyanin extract

-

Potassium chloride buffer (0.025 M), pH 1.0

-

Sodium acetate buffer (0.4 M), pH 4.5

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Sample Preparation: Prepare two dilutions of the enocyanin extract. For the first dilution, use the pH 1.0 potassium chloride buffer. For the second dilution, use the pH 4.5 sodium acetate buffer. The dilution factor should be chosen to yield an absorbance in the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: Allow the solutions to equilibrate for at least 15 minutes. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for enocyanin) and at 700 nm (to correct for haze).

-

Calculation: The concentration of total monomeric anthocyanins, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

-

A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

-

MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)

-

DF = Dilution Factor

-

ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)

-

l = Pathlength in cm (typically 1 cm)

-

HPLC-DAD Analysis of Individual Anthocyanins

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) allows for the separation and quantification of individual anthocyanin compounds within the enocyanin mixture.

4.2.1 Materials and Reagents

-

Enocyanin extract, filtered through a 0.45 µm syringe filter

-

Mobile Phase A: 5% formic acid in water

-

Mobile Phase B: Methanol

-

HPLC system with a C18 reversed-phase column and a DAD detector

-

Anthocyanin standards (e.g., malvidin-3-O-glucoside, peonidin-3-O-glucoside)

4.2.2 HPLC Conditions

-

Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Flow Rate: 1 mL/min

-

Detection: 520 nm

-

Gradient Elution: A typical gradient would be:

-

0-11 min: 3% to 15% B

-

11-23 min: 15% to 25% B

-

23-27 min: 25% to 30% B

-

27-31 min: 30% B (isocratic)

-

Followed by a return to initial conditions and column equilibration.[7]

-

4.2.3 Quantification

Individual anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is achieved by creating a calibration curve for each standard.

Visualizing pH-Dependent Pathways and Workflows

pH-Dependent Structural Transformations of Enocyanin

Caption: pH-dependent equilibrium of enocyanin species.

Experimental Workflow for Enocyanin pH Stability Assessment

Caption: Workflow for assessing enocyanin pH stability.

Conclusion

The stability of enocyanin is profoundly influenced by pH, with optimal stability and color intensity observed in highly acidic conditions. As the pH increases towards neutral and alkaline ranges, enocyanin undergoes structural transformations that lead to color loss and accelerated degradation. A thorough understanding of these pH-dependent behaviors, supported by quantitative data and robust analytical methods, is essential for the successful application of enocyanin in various industries. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to effectively evaluate and control the stability of enocyanin in their formulations, ensuring product quality and efficacy.

References

- 1. Intermolecular Copigmentation of Malvidin-3-O-glucoside with Caffeine in Water: The Effect of the Copigment on the pH-Dependent Reversible and Irreversible Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnfs.or.kr [pnfs.or.kr]

- 6. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Antioxidant Properties of Enocyanin Extract

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enocyanin, a natural colorant (E-163) extracted from grape (Vitis vinifera) pomace, is a potent source of polyphenolic compounds, primarily anthocyanins.[1][2] These compounds are responsible for the extract's characteristic red-to-purple hue and its significant antioxidant properties.[1] This guide provides a comprehensive technical overview of the antioxidant capacity of enocyanin extract, detailing its mechanisms of action, quantitative data from various antioxidant assays, and the experimental protocols used for its evaluation. The focus is on the extract's ability to mitigate oxidative stress through direct radical scavenging and modulation of cellular defense pathways, particularly the Nrf2 signaling cascade. This information is critical for its application in research and the development of novel therapeutic agents and nutraceuticals.[3][4][5]

Chemical Composition and Bioactivity

Enocyanin is not a single molecule but a complex mixture. Its antioxidant activity is a synergistic effect of its components.

-

Primary Constituents: The main bioactive compounds are anthocyanins, a class of flavonoids.[1] The specific profile can vary based on the grape variety, but typically includes glycosides of cyanidin, peonidin, delphinidin, petunidin, and malvidin.[6][7][8] Malvidin-3-glucoside is often a predominant anthocyanin.[9]

-

Structure-Activity Relationship: The antioxidant capacity of anthocyanins is dictated by their chemical structure. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid backbone, particularly on the B-ring, allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[10][11] A catechol (ortho-diphenol) group on the B-ring significantly enhances this activity.[2] Furthermore, acylated anthocyanins can exhibit increased antioxidant activity compared to their non-acylated counterparts.[12]

Mechanisms of Antioxidant Action

Enocyanin extract exerts its antioxidant effects through two primary pathways: direct radical scavenging and indirect modulation of endogenous antioxidant systems.

Direct Radical Scavenging

Anthocyanins can directly neutralize a wide array of reactive oxygen species (ROS), such as superoxide radicals, hydroxyl radicals, and peroxyl radicals.[11][13] This action is achieved through two main chemical reactions:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the anthocyanin molecule donate a hydrogen atom to a free radical, quenching its reactivity.

-

Single Electron Transfer (SET): The anthocyanin molecule can donate an electron to a free radical, stabilizing it.[11][12]

Indirect Antioxidant Effects via Nrf2 Signaling

A key mechanism for the long-term protective effects of enocyanin is the upregulation of the body's own antioxidant defenses through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][14][15]

-

Nrf2 Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[16][17] Anthocyanins and other polyphenols in enocyanin can interact with Keap1, disrupting the Keap1-Nrf2 complex.[18] This allows Nrf2 to translocate to the nucleus.

-

ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[17] This initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][15][16] These enzymes play a crucial role in cellular redox homeostasis and detoxification.[14]

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of enocyanin extract is quantified using various in vitro assays. The results are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or in equivalents of a standard antioxidant like Trolox (TEAC - Trolox Equivalent Antioxidant Capacity).

| Assay | Sample Type | Result | Unit | Reference |

| DPPH | Commercial Enocyanin A | 8.8 ± 0.3 | µg/mL (IC50) | [2] |

| DPPH | Commercial Enocyanin C | 9.0 ± 0.4 | µg/mL (IC50) | [2] |

| DPPH | Commercial Enocyanin B | 15.3 ± 0.5 | µg/mL (IC50) | [2] |

| DPPH | Commercial Enocyanin D | 16.5 ± 0.9 | µg/mL (IC50) | [2] |

| ABTS | Grape Skin Extract | 1.5 - 10.5 | mmol Trolox/100g | [6] |

| FRAP | Purified Anthocyanin Extract | Potent Activity | (Qualitative) | [7] |

| ORAC | Fruit Extracts | Varies | µmol TE/g | [19] |

Note: The potency of commercial extracts can vary significantly based on the source material and processing methods, with lower IC50 values indicating higher antioxidant activity.[2]

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant activity. Below are detailed methodologies for common assays.

General Experimental Workflow

The evaluation of antioxidant properties typically follows a standardized workflow from sample preparation to data analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[20][21]

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution by dissolving 2,2-diphenyl-1-picrylhydrazyl in methanol or ethanol.[22] Store in an amber bottle at 4°C.

-

Prepare serial dilutions of the enocyanin extract in the same solvent.

-

A suitable positive control, such as Ascorbic Acid or Trolox, should also be prepared in serial dilutions.[22]

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH working solution (e.g., 190 µL).[20]

-

Add a small volume of the various dilutions of the enocyanin extract, positive control, or solvent (for the blank) to the respective wells (e.g., 10 µL).[20]

-

Mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[20][21]

-

-

Measurement and Calculation:

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.[21][22]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20]

-

Plot the % inhibition against the extract concentration to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS radical cation (ABTS•+).[12][23]

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[23][24]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[23] This generates the dark blue/green ABTS•+ radical.

-

For the assay, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[25]

-

-

Assay Procedure:

-

Measurement and Calculation:

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[27]

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing:

-

300 mM Acetate buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

-

20 mM Ferric Chloride (FeCl₃·6H₂O) solution.

-

-

Mix these three solutions in a 10:1:1 (v/v/v) ratio.[28] Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Measurement and Calculation:

Applications in Research and Drug Development

The potent antioxidant and Nrf2-activating properties of enocyanin extract make it a compelling candidate for further investigation in:

-

Drug Discovery: As a source of bioactive compounds for developing drugs targeting oxidative stress-related pathologies like neurodegenerative diseases, cardiovascular diseases, and cancer.[3][4][14]

-

Chemoprevention: Studies have shown that anthocyanin-rich extracts can impede adenoma development, suggesting a role in cancer prevention.[30]

-

Nutraceuticals and Functional Foods: Enocyanin can be used to fortify foods and beverages, not only as a natural colorant but also to enhance their nutritional profile and shelf-life by preventing oxidation.[1]

-

Cosmetics: Its antioxidant properties are valuable in cosmetic formulations to protect the skin from environmental stressors.[1]

Conclusion

Enocyanin extract is a multi-component natural product with significant antioxidant properties. Its bioactivity stems from the direct radical scavenging capabilities of its constituent anthocyanins and its ability to enhance endogenous antioxidant defenses via the Nrf2 signaling pathway. The standardized assays outlined in this guide provide a robust framework for quantifying this activity. For researchers and drug development professionals, enocyanin represents a valuable and economically viable source of bioactive compounds for the creation of new health-promoting products and therapeutic interventions against diseases rooted in oxidative stress.

References

- 1. bagnarese.com [bagnarese.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Anthocyanins in Drug Discovery: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Anthocyanins in Drug Discovery: Recent Developments: Ingenta Connect [ingentaconnect.com]

- 6. Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions | OENO One [oeno-one.eu]

- 7. Composition and Antioxidant Activity of the Anthocyanins of the Fruit of Berberis heteropoda Schrenk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. service.unibas.it [service.unibas.it]

- 9. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anthocyanins: From the Field to the Antioxidants in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Therapeutic Potential of Anthocyanins: Current Approaches Based on Their Molecular Mechanism of Action [frontiersin.org]

- 15. Anthocyanins Inhibits Oxidative Injury in Human Retinal Pigment Epithelial ARPE-19 Cells via Activating Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Consumption of anthocyanin-rich beverages affects Nrf2 and Nrf2-dependent gene transcription in peripheral lymphocytes and DNA integrity of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 21. DPPH Radical Scavenging Assay [mdpi.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. researchgate.net [researchgate.net]

- 24. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 27. assaygenie.com [assaygenie.com]

- 28. researchgate.net [researchgate.net]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. Anthocyanin-rich red grape extract impedes adenoma development in the Apc(Min) mouse: pharmacodynamic changes and anthocyanin levels in the murine biophase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation of Enocyanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enocyanin, a subclass of anthocyanins extracted from grape skins, is a natural colorant with significant potential in the pharmaceutical and food industries due to its antioxidant properties. However, its application is often limited by its inherent instability, particularly its susceptibility to thermal degradation. This technical guide provides a comprehensive overview of the thermal degradation of enocyanin, detailing the chemical mechanisms, kinetics, and influential factors. It offers in-depth experimental protocols for the extraction, purification, and analysis of enocyanin and its degradation products. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Furthermore, this guide presents visual representations of the degradation pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals working on the stabilization and application of enocyanin in various formulations.

Core Chemical Mechanisms of Enocyanin Thermal Degradation

The thermal degradation of enocyanin, and anthocyanins in general, is a complex process involving hydrolysis of the glycosidic bond and opening of the pyran ring, leading to a loss of color and the formation of various smaller phenolic compounds. The stability of enocyanin is significantly influenced by factors such as temperature, pH, oxygen, and light.

At low pH (typically below 3), the flavylium cation, which is the colored form of the anthocyanin, is predominant and relatively stable. As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase. This is followed by a tautomeric equilibrium with the chalcone pseudobase, which is also colorless or pale yellow.

The primary mechanism of thermal degradation involves the opening of the central pyran ring of the anthocyanin structure, leading to the formation of an unstable chalcone intermediate. This chalcone then undergoes further degradation, cleaving into a B-ring derived benzoic acid derivative and an A-ring derived phloroglucinaldehyde. For instance, the degradation of malvidin-3-O-glucoside, a major component of enocyanin, yields syringic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). Similarly, cyanidin-3-O-glucoside degrades to protocatechuic acid and phloroglucinaldehyde. This degradation process results in the irreversible loss of the characteristic red-purple color of enocyanin.

The rate of degradation is highly dependent on temperature, with higher temperatures significantly accelerating the process. The presence of oxygen can also promote oxidative degradation, leading to increased browning.

Signaling Pathway of Enocyanin Thermal Degradation

Experimental Protocols

Extraction and Purification of Enocyanin from Grape Skins

This protocol describes a general method for the extraction and subsequent purification of enocyanin from grape skins.

2.1.1. Materials and Reagents

-

Grape skins (fresh or frozen)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl) or Formic acid

-

Distilled water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Amberlite XAD-7)

-

Methanol

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

2.1.2. Extraction Procedure

-

Sample Preparation: Homogenize fresh or frozen grape skins in a blender.

-

Solvent Preparation: Prepare an acidified ethanol solution (e.g., 85:15 ethanol:0.1M HCl)[1].

-

Extraction: Macerate the homogenized grape skins in the acidified ethanol solution at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at 4°C in the dark.

-

Filtration and Centrifugation: Filter the mixture through cheesecloth to remove large solids. Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet remaining solids.

-

Concentration: Concentrate the supernatant under vacuum using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract is the crude enocyanin extract.

2.1.3. Solid-Phase Extraction (SPE) Purification

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of distilled water through it[2][3].

-

Sample Loading: Load the crude enocyanin extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of distilled water to remove sugars and other polar impurities[2][3].

-

Elution: Elute the purified enocyanin from the cartridge using 5-10 mL of acidified methanol (e.g., methanol with 0.1% HCl)[2][3].

-

Solvent Evaporation: Evaporate the methanol from the eluate using a gentle stream of nitrogen or a rotary evaporator to obtain the purified enocyanin.

Thermal Degradation Kinetic Study

This protocol outlines the procedure for investigating the thermal degradation kinetics of enocyanin.

2.2.1. Materials and Reagents

-

Purified enocyanin extract

-

pH buffer solutions (e.g., citrate-phosphate buffer for pH 3, 4, 5, 6)

-

Thermostatically controlled water bath or oven

-

Spectrophotometer

-

HPLC system with a DAD detector

-

Vials for sample collection

-

Ice bath

2.2.2. Experimental Procedure

-

Sample Preparation: Prepare a stock solution of purified enocyanin in a specific pH buffer. The initial concentration should be adjusted to have an absorbance in the linear range of the spectrophotometer (typically 0.2-1.4 AU at λmax)[1][4].

-

Thermal Treatment: Aliquot the enocyanin solution into several sealed vials. Place the vials in a pre-heated water bath or oven set to the desired temperatures (e.g., 60, 70, 80, 90°C).

-

Sampling: At predetermined time intervals, remove one vial from the heat source and immediately place it in an ice bath to stop the degradation reaction[5][6].

-

Analysis: Analyze the samples for enocyanin content using the spectrophotometric pH differential method and/or HPLC-DAD.

Analytical Methods

2.3.1. Spectrophotometric Quantification (pH Differential Method)

This method is a rapid and simple way to determine the total monomeric anthocyanin content[4][7].

-

Buffer Preparation:

-

pH 1.0 Buffer: 0.025 M Potassium Chloride (KCl). Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl and bring the final volume to 1 L[4].

-

pH 4.5 Buffer: 0.4 M Sodium Acetate. Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 with glacial acetic acid and bring the final volume to 1 L[4].

-

-

Sample Dilution: Dilute an aliquot of the enocyanin sample with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer to an appropriate concentration for spectrophotometric reading[4].

-

Absorbance Measurement: Measure the absorbance of both diluted samples at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for enocyanin) and at 700 nm (to correct for haze)[4].

-

Calculation: The total monomeric anthocyanin concentration (mg/L) is calculated as: Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

-

A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5

-

MW = Molecular weight of the anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)

-

DF = Dilution factor

-

ε = Molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)

-

l = Pathlength (1 cm)

-

2.3.2. HPLC-DAD Analysis of Enocyanin and Degradation Products

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a powerful technique for separating, identifying, and quantifying individual anthocyanins and their degradation products.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., 5% formic acid in water)

-

Solvent B: Acetonitrile or methanol

-

-

Example Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-25% B

-

20-30 min: 25-40% B

-

30-35 min: 40-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Detection: Monitor at 520 nm for anthocyanins and at 280 nm for phenolic degradation products.

-

Quantification: Create calibration curves for enocyanin and its expected degradation products (e.g., syringic acid, protocatechuic acid) using external standards.

Data Presentation: Thermal Degradation Kinetics

The thermal degradation of enocyanin typically follows first-order kinetics. The key kinetic parameters are the degradation rate constant (k), half-life (t1/2), and activation energy (Ea).

Table 1: Influence of Temperature on the Degradation Rate Constant (k) and Half-life (t1/2) of Anthocyanins at pH 3.0

| Temperature (°C) | Source of Anthocyanin | k (min⁻¹) | t1/2 (min) | Reference |

| 60 | Blackberry Juice | 6.4 x 10⁻⁴ | 1083 | |

| 70 | Blackberry Juice | 1.6 x 10⁻³ | 433 | |

| 80 | Blackberry Juice | 3.8 x 10⁻³ | 182 | |

| 90 | Blackberry Juice | 8.7 x 10⁻³ | 80 | |

| 80 | Purple Maize Extract | 1.6 x 10⁻⁴ | 429.96 | |

| 100 | Purple Maize Extract | 5.0 x 10⁻⁴ | 138.6 | |

| 120 | Purple Maize Extract | 1.5 x 10⁻³ | 46.2 | |

| 180 | Purple Maize Extract | 4.85 x 10⁻² | 14.26 |

Table 2: Influence of pH on the Degradation Rate Constant (k) of Anthocyanins from Black Rice Bran at 100°C

| pH | k (x 10⁻³ min⁻¹) | Reference |

| 2.0 | 3.5 | |

| 3.0 | 4.2 | |

| 4.0 | 5.1 | |

| 5.0 | 6.8 |

Table 3: Activation Energies (Ea) for the Thermal Degradation of Anthocyanins from Various Sources

| Source of Anthocyanin | Ea (kJ/mol) | Reference |

| Blood Orange Juice | 55.81 | |

| Blackberry Juice | 37 | [1] |

| Purple Maize Extract | 55.76 | |

| Black Rice Bran (pH 2.0) | 75.4 | |

| Black Rice Bran (pH 5.0) | 62.3 |

Visualization of Experimental Workflow

Conclusion

This technical guide has provided a detailed overview of the thermal degradation of enocyanin, a critical aspect for its successful application in various industries. The degradation process, governed by first-order kinetics, is highly sensitive to temperature and pH. The provided experimental protocols offer a robust framework for researchers to conduct their own stability studies, from extraction and purification to detailed kinetic analysis. The consolidated quantitative data serves as a valuable reference for predicting the stability of enocyanin under different processing conditions. The visual diagrams of the degradation pathway and experimental workflow aim to enhance the understanding of the complex processes involved. By leveraging the information presented in this guide, researchers and drug development professionals can better devise strategies to mitigate degradation and enhance the stability of enocyanin, thereby unlocking its full potential as a natural and functional ingredient.

References

The Photochemical Stability of Enocyanin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enocyanin, a natural food colorant derived from grape skins, is a complex mixture of anthocyanins, primarily the 3-O-glucosides of malvidin, peonidin, petunidin, and cyanidin. While valued for its vibrant red to purple hues, the inherent instability of enocyanin, particularly its susceptibility to photodegradation, presents a significant challenge in its application in food, pharmaceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the photochemical stability of enocyanin, detailing the kinetics of its degradation, influencing factors, and stabilization strategies. This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to support researchers and professionals in developing stable enocyanin-based products.

Introduction to Enocyanin and its Photochemical Instability

Enocyanin is a commercially important anthocyanin extract produced as a by-product of the wine industry.[1][2] Its primary constituents are 3-monoglucosides of various anthocyanidins, with malvidin derivatives often being the most abundant.[2] These compounds are responsible for the characteristic colors of many fruits and flowers and are also recognized for their antioxidant properties.